1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo-
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Overview
Description
1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- is a chemical compound with the molecular formula C9H5N3O and a molar mass of 171.16 g/mol It is known for its unique structure, which includes a phthalazine ring system with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with cyanogen bromide to introduce the nitrile group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: Lacks the nitrile and ketone groups, making it less reactive in certain chemical reactions.
Phthalic Anhydride: Used as a precursor in the synthesis of phthalazine derivatives.
Cyanogen Bromide: Used to introduce the nitrile group in the synthesis of 1-Phthalazinecarbonitrile, 3,4-dihydro-4-oxo-.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-oxo-3H-phthalazine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROAJMVNMAXXRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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